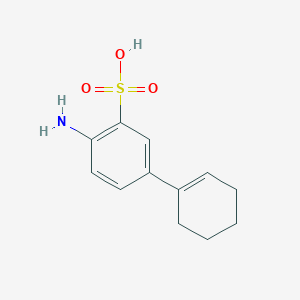
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an amino group at the 2-position and a cyclohexenyl group at the 5-position, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the sulfonation of 2-Amino-5-(cyclohexen-1-yl)benzene using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the aromatic precursor is reacted with sulfur trioxide or oleum in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride are used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-cyclohexylbenzenesulfonic acid
- 2-Amino-5-(cyclohexen-1-yl)benzoic acid
- 2-Amino-5-(cyclohexen-1-yl)benzamide
Uniqueness
2-Amino-5-(cyclohexen-1-yl)benzenesulfonic acid is unique due to the presence of both an amino group and a cyclohexenyl group on the benzene ring, along with a sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Properties
IUPAC Name |
2-amino-5-(cyclohexen-1-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h4,6-8H,1-3,5,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRFBAMLJWSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=C(C=C2)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













